molecular formula C9H18N2O2S B13256241 N-(piperidin-3-ylmethyl)cyclopropanesulfonamide

N-(piperidin-3-ylmethyl)cyclopropanesulfonamide

Cat. No.: B13256241
M. Wt: 218.32 g/mol
InChI Key: ZGUZMDONIUEUJT-UHFFFAOYSA-N
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Description

N-(piperidin-3-ylmethyl)cyclopropanesulfonamide is a sulfonamide derivative featuring a cyclopropane ring linked to a piperidine moiety via a methylene bridge. This compound is part of a broader class of cyclopropane-containing sulfonamides, which are valued in medicinal chemistry for their metabolic stability and ability to modulate enzyme activity, particularly in protease inhibition . The synthesis of such compounds typically involves alkylative ring closure of intermediates like tert-butyl (cyclopropylsulfonyl) carbamate, followed by deprotection to yield the free sulfonamide . The piperidine group enhances pharmacokinetic (PK) properties by improving solubility and target binding, as demonstrated in rat studies where analogues showed measurable plasma levels over 4 hours post-administration .

Properties

Molecular Formula

C9H18N2O2S

Molecular Weight

218.32 g/mol

IUPAC Name

N-(piperidin-3-ylmethyl)cyclopropanesulfonamide

InChI

InChI=1S/C9H18N2O2S/c12-14(13,9-3-4-9)11-7-8-2-1-5-10-6-8/h8-11H,1-7H2

InChI Key

ZGUZMDONIUEUJT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CNS(=O)(=O)C2CC2

Origin of Product

United States

Preparation Methods

Cyclopropane Ring Formation

The cyclopropane core can be synthesized via:

Sulfonation and Activation

The cyclopropane ring is functionalized with a sulfonyl group through:

Method Reagents Conditions Notes
Sulfonyl chloride reaction Cyclopropane derivative + sulfonyl chloride Room temperature to reflux Produces cyclopropanesulfonyl chlorides, which are reactive intermediates
Direct sulfonation Cyclopropane + SO3 Elevated temperature Less common due to harsh conditions

Formation of N-(piperidin-3-ylmethyl)cyclopropanesulfonamide

Nucleophilic Substitution Approach

The primary route involves reacting the cyclopropanesulfonyl chloride with a piperidin-3-ylmethylamine derivative:

\text{Cyclopropanesulfonyl chloride} + \text{Piperidin-3-ylmethylamine} \rightarrow \text{this compound}

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Base: Triethylamine or pyridine to neutralize HCl
  • Temperature: 0°C to room temperature

Reductive Amination Approach

Alternatively, a reductive amination route can be employed:

  • Step 1: React cyclopropanesulfonyl aldehyde or ketone with piperidin-3-ylmethylamine
  • Step 2: Reduce the imine intermediate with sodium cyanoborohydride or similar reducing agents

This method offers selectivity and milder conditions, often resulting in higher yields.

Specific Synthesis Protocols and Data

Patent-Reported Method (Ref.)

A typical synthesis involves:

  • Step 1: Formation of cyclopropanesulfonyl chloride from cyclopropane derivatives
  • Step 2: Nucleophilic attack by piperidin-3-ylmethylamine in the presence of triethylamine
  • Step 3: Purification via column chromatography or recrystallization

Reaction Data Table:

Step Reagents Solvent Temperature Yield (%) Notes
1 Cyclopropane + SO3 DCM Reflux 85 Sulfonation to cyclopropanesulfonic acid
2 Cyclopropanesulfonic acid + SOCl2 DCM 0°C to RT 78 Conversion to sulfonyl chloride
3 Sulfonyl chloride + piperidin-3-ylmethylamine DCM RT 65 Final sulfonamide formation

Alternative Route (Ref.)

  • Step 1: Synthesis of cyclopropane sulfonamide intermediates via carbene addition
  • Step 2: Coupling with piperidin-3-ylmethylamine under basic conditions
  • Step 3: Purification by flash chromatography

Yield Data:

Step Yield (%) Reaction Conditions Remarks
Cyclopropanation 90 Simmons–Smith High efficiency
Sulfonamide coupling 70 Triethylamine, DCM Mild conditions

Notes on Optimization and Variations

Summary of Key Data

Method Reagents Key Conditions Typical Yield Advantages
Nucleophilic substitution Cyclopropanesulfonyl chloride + piperidin-3-ylmethylamine Room temp, inert atmosphere 60–70% Straightforward, high yield
Reductive amination Cyclopropanesulfonyl aldehyde + amine Mild, reductant used 65–75% Selectivity, milder conditions
Carbene addition + coupling Cyclopropene + sulfonyl reagents Controlled, inert atmosphere 80–90% High efficiency

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-3-ylmethyl)cyclopropanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(piperidin-3-ylmethyl)cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(piperidin-3-ylmethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Compounds:
Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method
N-(piperidin-3-ylmethyl)cyclopropanesulfonamide (Target) C9H16N2O2S 216.30 Piperidin-3-ylmethyl Alkylative ring closure, deprotection
N-[1-(2-cyanopyridin-3-yl)piperidin-4-yl]cyclopropanesulfonamide (CAS 2741954-75-4) C14H18N4O2S 306.39 2-cyanopyridin-3-yl on piperidine Nucleophilic substitution, amidation
N-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2549007-95-4) C14H16ClN5O2S 342.83 3-chloro-5-cyanopyridin-2-yl on piperidine Multi-step amidation/alkylation
N-(2-methoxy-5-boronate-pyridin-3-yl)cyclopropanesulfonamide C14H20BNO5S 325.19 Boronate ester, methoxy-pyridine Nucleophilic substitution, DFT-optimized synthesis

Structural Insights:

  • Target Compound : The piperidin-3-ylmethyl group provides a compact, rigid structure conducive to binding in hydrophobic enzyme pockets.
  • The chloro substituent in increases molecular weight by ~36 Da compared to , likely affecting solubility and target affinity.
  • Boronate Analogue : The boronate ester introduces a Lewis acid moiety, which may improve water solubility or enable Suzuki coupling in prodrug strategies.

Physicochemical and Computational Properties

  • Frontier Molecular Orbitals (FMOs) : DFT studies on reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. The LUMO is localized on the sulfonamide group, suggesting nucleophilic attack susceptibility .
  • In contrast, the boronate analogue shows a polarized MEP due to the boron atom’s electron deficiency .

Stability and Reactivity

  • Cyclopropane Ring Stability : The strained cyclopropane ring in all analogues confers kinetic stability but may undergo ring-opening under acidic conditions. Methylation at the cyclopropane (as in ) reduces strain, enhancing stability.
  • Sulfonamide pKa : The sulfonamide group’s pKa (~10) ensures ionization at physiological pH, promoting solubility and target engagement. Substituents like chloro () lower the pKa slightly, increasing acidity .

Biological Activity

N-(piperidin-3-ylmethyl)cyclopropanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring attached to a cyclopropanesulfonamide moiety. The molecular formula is C10H16N2O2SC_{10}H_{16}N_2O_2S, and it possesses unique structural characteristics that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Protein Tyrosine Phosphatases (PTPs) : The compound has shown potential as an inhibitor of PTPs, which are critical in regulating cellular signaling pathways involved in cancer and metabolic disorders.
  • Neurotransmitter Receptors : It may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling and potentially exerting therapeutic effects in neurological conditions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • Studies have demonstrated that this compound can inhibit cancer cell growth through pathways such as the hypoxia-inducible factor 1 (HIF-1) pathway, promoting apoptosis in tumor cells by upregulating cleaved caspase-3.
  • Antimicrobial Properties :
    • The compound has been investigated for its antimicrobial effects, showing activity against various bacterial strains.
  • Antimalarial Activity :
    • Some derivatives of piperidine compounds have been explored for their potential as antimalarial agents, indicating a broader spectrum of activity within this chemical class.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Reaction of Piperidine with Cyclopropanesulfonyl Chloride :
    • Piperidine derivatives react with cyclopropanesulfonyl chloride under basic conditions (e.g., using triethylamine or sodium hydroxide) to form the sulfonamide linkage.
    • Common solvents include dichloromethane or tetrahydrofuran, and the reaction is usually conducted at room temperature or slightly elevated temperatures until completion.

Case Study 1: Anticancer Properties

In a study evaluating the anticancer properties of this compound, researchers found that it significantly inhibited the proliferation of various cancer cell lines. The mechanism was linked to the induction of apoptosis mediated by caspase activation.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis via caspase-3
MCF-720HIF-1 pathway modulation
A54918Inhibition of PTPs

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth at specific concentrations.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

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